molecular formula C22H22N2O2S B2838231 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione CAS No. 831234-76-5

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No.: B2838231
CAS No.: 831234-76-5
M. Wt: 378.49
InChI Key: IIDVHQYDEWRQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C22H22N2O2S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Orientation of Cyclization in Thiazolo‐Quinazoline Heterocyclic System

Research by Gupta and Chaudhary (2015) explores the orientation of cyclization in the thiazolo-quinazoline heterocyclic system, a class to which our compound of interest belongs. The study used various analytical techniques, including NMR, DFT, and X-ray diffraction, to establish the regiochemistry of cyclized products related to 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. This research contributes to understanding the structural and chemical properties of such compounds, which can be crucial for their applications in drug design and development Gupta & Chaudhary, 2015.

Synthesis of Diamino-Dihydrobenzo[quinazolines](Rosowsky et al., 1972)

The synthesis of 2,4-diamino-5,10-dihydrobenzo[quinazolines], as described by Rosowsky et al. (1972), is an important methodological study related to quinazoline derivatives. This work provides a foundation for synthesizing quinazoline-based compounds, which are crucial in developing pharmaceuticals with potential therapeutic applications Rosowsky et al., 1972.

Heterocyclic Syntheses from o-Amino-nitriles

Taylor et al. (1967) explored the synthesis of benzoquinazoline derivatives, aiming to develop analogs of the folic acid antagonist and antimalarial agent pyrimethamine. This research illustrates the potential of quinazoline derivatives in medicinal chemistry, particularly in designing drugs with antimalarial properties Taylor et al., 1967.

Synthesis and Analgesic Activity

Osarumwense Peter Osarodion (2023) conducted a study on the synthesis and analgesic activity of certain quinazolinone derivatives, demonstrating the biological activities associated with quinazoline compounds. The findings underscore the potential of such derivatives in developing new analgesic drugs Osarumwense Peter Osarodion, 2023.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-25-17-12-10-16(11-13-17)24-20-9-4-3-8-19(20)22(27)23-21(24)15-6-5-7-18(14-15)26-2/h5-7,10-14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVHQYDEWRQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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